(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid
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Overview
Description
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Scientific Research Applications
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the aryl halide. This complex undergoes transmetalation with the boronic acid, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Another boronic acid with a methoxy group instead of a benzyloxy group.
2-Chloro-5-fluorophenylboronic Acid: Lacks the benzyloxy group but has similar reactivity.
Uniqueness
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where other boronic acids may not be as effective .
Biological Activity
(4-(Benzyloxy)-2-chloro-5-fluorophenyl)boronic acid is a significant compound in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Boronic Acids
Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with biologically relevant molecules. They often act as enzyme inhibitors and are investigated for their roles in various therapeutic areas, including cancer treatment and antimicrobial applications .
The primary mechanism through which boronic acids exert their biological effects involves the interaction with enzymes and receptors. Specifically, they can form reversible covalent bonds with active site residues such as serine or threonine. This interaction can lead to:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes critical in various biochemical pathways.
- Modulation of Receptor Activity : They may influence receptor signaling pathways, potentially affecting cellular responses .
Antimicrobial Properties
Boronic acids have also been investigated for their antimicrobial activity. Although specific data on this compound is scarce, related compounds demonstrate varying degrees of antibacterial and antifungal properties. For example, some phenylboronic acids have shown effectiveness against pathogens like Escherichia coli and Candida albicans, suggesting that similar derivatives may possess comparable activities .
Study on Enzyme Inhibition
In a recent study focusing on the inhibitory effects of boronic acids, researchers evaluated the interaction of various boron-containing compounds with serine proteases. The results indicated that certain structural modifications, such as the presence of fluorine or benzyloxy groups, could enhance inhibitory potency. Although this compound was not the primary focus, its structural characteristics align with those of more potent inhibitors identified in the study .
Antimicrobial Evaluation
A comparative study assessed the antimicrobial activity of several boronic acid derivatives against Candida albicans and Aspergillus niger. The findings revealed that modifications in the phenyl group significantly impacted the Minimum Inhibitory Concentration (MIC) values. While direct data on this compound was not presented, it is hypothesized that its similar structure may confer moderate antimicrobial activity based on the behavior of related compounds .
Pharmacokinetic Properties
The pharmacokinetic profile of boronic acids varies widely depending on their chemical structure. Factors such as lipophilicity and metabolic stability are crucial for determining their efficacy and bioavailability. The presence of a fluorine atom in this compound may enhance its pharmacological profile by improving these properties.
Properties
Molecular Formula |
C13H11BClFO3 |
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Molecular Weight |
280.49 g/mol |
IUPAC Name |
(2-chloro-5-fluoro-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
InChI Key |
FNDAWBZWRWKVQT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OCC2=CC=CC=C2)F)(O)O |
Origin of Product |
United States |
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